molecular formula C19H16O B14220622 1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene CAS No. 827605-93-6

1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene

Cat. No.: B14220622
CAS No.: 827605-93-6
M. Wt: 260.3 g/mol
InChI Key: JRCUZNRFJBIVBL-UHFFFAOYSA-N
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Description

3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is an organic compound characterized by the presence of a butynyloxy group attached to a diphenylpropyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne typically involves the reaction of 2-butynyloxy compounds with diphenylpropyne derivatives. One common method includes the reaction of 2-hydroxyacetophenone with a 2-halobutyne, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Butynyloxy)-3,3-diphenyl-1-propyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The butynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(2-Butynyloxy)-3,3-diphenyl-1-propyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its diphenylpropyne backbone and butynyloxy group make it a versatile compound in synthetic chemistry and medicinal research.

Properties

CAS No.

827605-93-6

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(1-but-2-ynoxy-1-phenylprop-2-ynyl)benzene

InChI

InChI=1S/C19H16O/c1-3-5-16-20-19(4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h2,6-15H,16H2,1H3

InChI Key

JRCUZNRFJBIVBL-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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